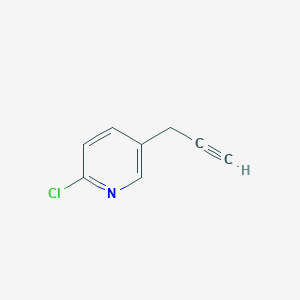

2-Chloro-5-(prop-2-ynyl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that play a crucial role in medicinal chemistry and agrochemical research. nih.gov The presence of a halogen atom on the pyridine ring significantly influences its chemical reactivity. nih.gov Pyridine itself is an electron-deficient aromatic system, and the introduction of an electronegative halogen atom further deactivates the ring towards electrophilic aromatic substitution. nih.gov This electronic property, however, makes the halogenated positions susceptible to nucleophilic substitution reactions. wikipedia.org

The position of the halogen atom on the pyridine ring dictates its reactivity. In 2-chloropyridine (B119429), the chlorine atom is at a position activated towards nucleophilic displacement. wikipedia.org This reactivity is fundamental to the use of 2-chloropyridines as precursors for a variety of substituted pyridine derivatives. nih.gov The development of selective halogenation methods for pyridines remains an active area of research, as the regioselective introduction of a halogen is key to accessing a diverse array of functionalized pyridine-based molecules. nih.govacs.org

Significance of Propargyl Functionalization in Organic Synthesis

The propargyl group, a three-carbon unit containing a terminal alkyne, is an exceptionally valuable functional group in modern organic synthesis. ontosight.ai Its utility stems from the high reactivity of the carbon-carbon triple bond, which can participate in a variety of chemical transformations. nih.gov These reactions include click chemistry, such as the Huisgen cycloaddition to form triazoles, as well as various coupling reactions like the Sonogashira, Suzuki, and Heck reactions. ontosight.aiwikipedia.org

Propargyl groups are key components in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. ontosight.aibohrium.com The ability to introduce a propargyl group into a molecule opens up numerous possibilities for subsequent functionalization and the construction of intricate molecular architectures. bohrium.com Propargylic alcohols, for instance, are versatile synthons that can undergo cyclization, substitution, and addition reactions to yield a wide array of valuable compounds. researchgate.net

Overview of Research Trajectories for 2-Chloro-5-(prop-2-ynyl)pyridine and Related Scaffolds

The combination of a halogenated pyridine core and a propargyl functional group in This compound makes it a highly attractive scaffold for chemical research, particularly in drug discovery. The pyridine moiety is a common feature in many approved drugs, highlighting its importance as a pharmacophore. rsc.org

Research involving this and related scaffolds often focuses on leveraging the dual reactivity of the molecule. The chlorine atom can be displaced by various nucleophiles to introduce new functional groups, while the terminal alkyne is readily employed in coupling reactions to extend the molecular framework. A prime example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is widely used to form carbon-carbon bonds under mild conditions and has been successfully applied to halogenated pyridines. scirp.orglibretexts.org

The resulting alkynylpyridines can then be further elaborated. For instance, they can serve as key intermediates in the synthesis of more complex heterocyclic systems, which are often sought after in medicinal chemistry for their potential biological activity. The versatility of This compound allows for the efficient construction of diverse molecular libraries for screening in various therapeutic areas.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and reactions discussed.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| This compound | C₈H₆ClN | 151.60 | Halogenated pyridine, terminal alkyne |

| 2-Chloropyridine | C₅H₄ClN | 113.54 | Halogenated pyridine building block wikipedia.org |

| Pyridine | C₅H₅N | 79.10 | Parent aromatic heterocycle nih.gov |

Table 2: Overview of Key Reactions

| Reaction Name | Description | Key Reagents/Catalysts | Application |

| Sonogashira Coupling | Cross-coupling of a terminal alkyne with an aryl/vinyl halide wikipedia.org | Palladium catalyst, Copper(I) co-catalyst, Base | C-C bond formation, synthesis of alkynylpyridines scirp.orglibretexts.org |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., Cl) by a nucleophile | Nucleophile | Introduction of diverse functional groups wikipedia.org |

| Click Chemistry (Huisgen Cycloaddition) | Reaction of an alkyne with an azide (B81097) to form a triazole | Copper(I) catalyst | Bioconjugation, synthesis of pharmaceuticals ontosight.ai |

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

2-chloro-5-prop-2-ynylpyridine |

InChI |

InChI=1S/C8H6ClN/c1-2-3-7-4-5-8(9)10-6-7/h1,4-6H,3H2 |

InChI Key |

BDAOWDLVIIKTLP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CN=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Chloro 5 Prop 2 Ynyl Pyridine

Precursor Synthesis and Pyridine (B92270) Ring Construction

The construction of the pyridine ring and the introduction of the necessary chloro- and chloromethyl- substituents are pivotal steps in the synthesis of 2-chloro-5-(prop-2-ynyl)pyridine. The most common and industrially significant precursor is 2-chloro-5-(chloromethyl)pyridine (B46043).

Synthesis of 2-Chloro-5-(chloromethyl)pyridine as a Key Intermediate

2-Chloro-5-(chloromethyl)pyridine (CCMP) serves as a fundamental building block for numerous important chemical products. patsnap.compatsnap.com Its synthesis has been approached through various methodologies, broadly categorized into those starting from a pre-formed pyridine ring and those constructing the ring itself. patsnap.comgoogle.com

A prevalent starting material for the synthesis of 2-chloro-5-(chloromethyl)pyridine is 3-methylpyridine (B133936), also known as 3-picoline. patsnap.comscispace.comgoogle.com This approach involves the chlorination of both the pyridine ring and the methyl group.

One established route involves the oxidation of 3-methylpyridine, followed by selective chlorination steps. patsnap.comgoogle.com This multi-step process can be complex and may require separation of various chlorinated byproducts. google.com A method to produce 2-chloro-5-(chloromethyl)pyridine involves the reaction of 2-chloro-5-methylpyridine (B98176) with elemental chlorine. google.com However, this reaction can be difficult to control, often necessitating early termination to prevent the formation of significant amounts of polychlorinated impurities. google.com

Another approach involves the vapor-phase chlorination of 3-methylpyridine at elevated temperatures (250°C to 400°C) with a high molar excess of chlorine. google.com This process can yield partially chlorinated derivatives, including those with a single chlorine on the pyridine ring and two or three chlorines on the methyl group. google.com

A different strategy utilizes the photoelectrocatalytic oxidation of 3-methylpyridine. For instance, using WO3 decorated nanotube-structured TiO2 electrodes can selectively oxidize 3-methylpyridine to nicotinic acid (Vitamin B3), highlighting the potential of electrochemical methods in modifying the methyl group, though not directly for chlorination. rsc.org

| Starting Material | Reagents/Conditions | Key Intermediates | Reported Yield | Reference |

| 3-Methylpyridine | Oxidation, Phosphorus oxychloride, Chlorine | 2-Chloro-5-methylpyridine | Not specified | patsnap.com |

| 2-Chloro-5-methylpyridine | Elemental Chlorine | 2-Chloro-5-(chloromethyl)pyridine | Not specified | google.com |

| 3-Methylpyridine | Vapor-phase chlorination (250-400°C), excess Chlorine | 2-Chloro-5-trichloromethylpyridine, 2-Chloro-3-dichloromethylpyridine | 21 mole % (trichloro), 12 mole % (dichloro) | google.com |

Liquid-phase chlorination of 3-methylpyridine offers an alternative to vapor-phase methods. One method involves using 3-methylpyridine as the starting material and water as the reaction medium. scispace.com The reaction with chlorine gas is carried out at 40-60°C in the presence of a catalyst to first produce 2-chloro-5-methylpyridine. scispace.com This intermediate is then further chlorinated at 50-60°C to yield 2-chloro-5-(chloromethyl)pyridine with a purity of ≥99%. scispace.com

Another liquid-phase approach utilizes an organic solvent, an acidic buffer solution, and an initiator. google.com The reaction is conducted by introducing chlorine gas into a solution of 3-methylpyridine at an elevated temperature (80-160°C). google.com This method can lead to the formation of 2-chloro-5-trichloromethylpyridine, with reported yields around 80-90%. google.com The separation and purification of these polychlorinated products can be achieved using techniques like preparative high-performance liquid chromatography. nih.gov

| Starting Material | Solvent/Catalyst/Reagents | Temperature | Product | Purity/Yield | Reference |

| 3-Methylpyridine | Water, Catalyst, Chlorine gas | 40-60°C (step 1), 50-60°C (step 2) | 2-Chloro-5-(chloromethyl)pyridine | ≥99% | scispace.com |

| 3-Methylpyridine | Organic solvent, Acidic buffer, Initiator, Chlorine gas | 80-160°C | 2-Chloro-5-trichloromethylpyridine | ~80-90% yield | google.com |

An alternative to starting with a pre-existing pyridine ring is the construction of the heterocyclic ring from acyclic precursors. The cyclopentadiene-acrolein route is a significant method for synthesizing 2-chloro-5-(chloromethyl)pyridine directly through a cyclization reaction. patsnap.compatsnap.comgoogle.com This approach avoids the byproducts often associated with chlorination processes, leading to a product purity of over 95%. google.comgoogle.com The process involves a chlorination addition to cyclopentadiene-acrolein, followed by a cyclization reaction. patsnap.comgoogle.com Innovations in this route have focused on reducing the amount of dimethylformamide (DMF) used and replacing phosphorus-based chlorination/cyclization reagents with alternatives like triphosgene (B27547) or diphosgene to minimize waste. patsnap.com

The reaction is typically carried out by adding cyclopentadiene-acrolein to a reaction vessel, performing a chlorination addition in the presence of DMF at low temperatures (-35 to -75°C), and then introducing chlorine gas. google.com

| Precursors | Key Reaction Steps | Reagents | Temperature | Product Purity | Reference |

| Cyclopentadiene, Acrolein | Chlorination addition, Cyclization | DMF, Chlorine gas | -35 to -75°C | >95% | google.com |

A distinct strategy for the synthesis of 2-chloro-5-(chloromethyl)pyridine involves the use of 2-alkoxy-5-alkoxymethylpyridine derivatives as starting materials. google.comgoogle.com These precursors can be readily prepared from 3-methylpyridine. google.com The process involves reacting a 2-alkoxy-5-alkoxymethylpyridine with a chlorinating agent, such as phosphorus(V) chloride, at temperatures ranging from 0°C to 200°C. google.com This method is advantageous due to the accessibility of the starting materials and the relatively low number of synthesis steps. google.com For example, reacting 2-methoxy-5-methoxymethylpyridine with phosphorus(V) chloride yields 2-chloro-5-(chloromethyl)pyridine. google.com

The synthesis of the 2-alkoxy-5-alkoxymethylpyridine intermediate can start from 3-methylpyridine, which is first converted to 3-dichloromethylpyridine. google.com This intermediate is then reacted with an alkoxide, such as sodium methoxide, to form the desired 2-alkoxy-5-alkoxymethylpyridine. google.com

| Precursor | Chlorinating Agent | Temperature | Product | Yield | Reference |

| 2-Alkoxy-5-alkoxymethylpyridine | Phosphorus(V) chloride | 0-200°C | 2-Chloro-5-(chloromethyl)pyridine | 45% of theory | google.com |

Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine as a Derivative Precursor

A plausible and efficient route to 2-Chloro-5-(hydrazinylmethyl)pyridine involves a two-step process commencing with the chlorination of 2-chloro-5-methylpyridine. The resulting 2-chloro-5-(chloromethyl)pyridine serves as a key intermediate, which can then undergo nucleophilic substitution with hydrazine (B178648) to yield the desired precursor.

The initial chlorination of 2-chloro-5-methylpyridine can be achieved using various chlorinating agents. For instance, reacting 2-chloro-5-methylpyridine with chlorine gas in the absence of a solvent and in the presence of a catalyst at temperatures between 50-60°C can produce 2-chloro-5-(chloromethyl)pyridine with high purity. scispace.com Another established method involves the reaction of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride in a solvent like 1,2-dichloroethane. prepchem.com

Table 1: Plausible Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-chloro-5-methylpyridine | Cl₂, catalyst, 50-60°C | 2-chloro-5-(chloromethyl)pyridine |

Introduction of the Prop-2-ynyl Moiety

The introduction of the prop-2-ynyl group is a critical step in the synthesis of the target compound. This can be accomplished through several key strategies, including alkylation with propargyl bromide, cross-coupling reactions, and the conversion of ethynyl (B1212043) precursors.

Alkylation Strategies with Propargyl Bromide

Propargyl bromide is a commonly employed electrophile for introducing the propargyl group onto nucleophilic atoms such as oxygen and nitrogen.

The O-alkylation of a suitable precursor, such as 2-chloro-5-hydroxypyridine (B185701), with propargyl bromide offers a direct route to an ether linkage. The synthesis of 2-chloro-5-hydroxypyridine itself can be accomplished from 2-chloro-5-acetoxypyridine by hydrolysis with a base like potassium carbonate in methanol. chemicalbook.com

For the O-alkylation, the hydroxyl group of 2-chloro-5-hydroxypyridine is first deprotonated with a suitable base to form a more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov The resulting pyridinolate anion then undergoes a nucleophilic substitution reaction (SN2) with propargyl bromide. The reaction is typically carried out at temperatures ranging from 0°C to room temperature.

Table 2: O-Alkylation of 2-Chloro-5-hydroxypyridine | Starting Material | Reagents and Conditions | Product | Yield | | :--- | :--- | :--- | :--- | :--- | | 2-chloro-5-hydroxypyridine | 1. NaH, THF, 0°C2. Propargyl bromide, 0°C to rt | 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine | Good to excellent nih.gov |

N-alkylation with propargyl bromide can be performed on nitrogen-containing precursors, such as the previously described 2-Chloro-5-(hydrazinylmethyl)pyridine. The hydrazine moiety contains nucleophilic nitrogen atoms that can be alkylated. Selective alkylation can be challenging as mono- and di-alkylation products can be formed. However, by controlling the stoichiometry of the reagents and the reaction conditions, selective mono-alkylation can be favored. organic-chemistry.org The reaction of 2-Chloro-5-(hydrazinylmethyl)pyridine with propargyl bromide would typically be carried out in the presence of a base to scavenge the HBr byproduct, in a polar aprotic solvent.

Another approach involves the N-alkylation of a piperidine (B6355638) ring, as demonstrated in the synthesis of 1-propargyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)-piperidin-1-ium bromide from the reaction of tolperisone (B1682978) free-base with propargyl bromide. researchgate.net This highlights the general applicability of propargyl bromide in N-alkylation reactions.

Table 3: N-Alkylation of Hydrazine Derivatives with Propargyl Bromide

| Substrate | Reagents and Conditions | Product Type |

|---|---|---|

| Protected Hydrazine | 1. n-BuLi, THF, -78°C2. Propargyl Bromide | Mono- or di-alkylated hydrazine organic-chemistry.org |

Cross-Coupling Methodologies for Alkyne Introduction (e.g., Sonogashira coupling with 2-bromo-5-substituted pyridines)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This methodology can be applied to the synthesis of this compound by coupling a suitable 2-chloro-5-halopyridine (where the second halogen is more reactive, such as bromine or iodine) with propyne (B1212725).

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, usually CuI. researchgate.net An amine base, like triethylamine (B128534) or diisopropylamine, is used to deprotonate the terminal alkyne, forming the copper acetylide in situ, and to neutralize the hydrogen halide formed during the reaction. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org A modified procedure for the Sonogashira coupling of aryl iodides with propyne has been developed that proceeds at low temperatures (-78°C to room temperature) in THF, offering a safe and efficient method. organic-chemistry.orgresearchgate.net

Table 4: Sonogashira Coupling for Alkyne Introduction

| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base/Solvent | Product |

|---|

Conversion of Ethynyl Precursors (e.g., 2-chloro-5-ethynylpyridine)

An alternative strategy involves starting with a precursor that already contains a terminal alkyne, such as 2-chloro-5-ethynylpyridine. This precursor can then be converted to the desired propargyl derivative through alkylation of the terminal alkyne.

The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a nucleophilic acetylide anion. ucalgary.cachemistrysteps.com This acetylide can then react with a suitable methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate, in an SN2 reaction to form the internal alkyne, this compound. libretexts.org This reaction is typically carried out in a polar aprotic solvent such as THF or liquid ammonia (B1221849).

Table 5: Alkylation of 2-chloro-5-ethynylpyridine

| Starting Material | Reagents and Conditions | Product |

|---|

Advanced Synthetic Techniques

Modern synthetic methodologies have shifted towards more controlled, efficient, and scalable processes. For a molecule like this compound, techniques that offer enhanced reaction rates and improved safety profiles are particularly valuable.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in terms of safety, efficiency, and scalability. researchgate.net While a specific continuous flow synthesis for this compound is not extensively detailed in the reviewed literature, the principles of flow chemistry can be readily applied, particularly for the key Sonogashira coupling step.

A plausible continuous flow setup would involve pumping a solution of a suitable precursor, such as 2-chloro-5-iodopyridine (B1352245), and propyne through a heated reactor column packed with a heterogeneous palladium catalyst. nih.gov The use of a packed-bed reactor containing an immobilized catalyst, such as palladium on a solid support, facilitates catalyst recovery and minimizes contamination of the product stream. chemicalbook.com This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproduct formation. nih.gov The continuous removal of the product from the reaction zone also helps to prevent degradation and side reactions. This methodology has been successfully applied to the synthesis of various pyridine derivatives, demonstrating its potential for the efficient production of this compound. researchgate.net

Table 1: Postulated Parameters for Continuous Flow Sonogashira Coupling

| Parameter | Value/Condition | Rationale |

| Reactants | 2-Chloro-5-iodopyridine, Propyne | Commercially available or readily synthesized starting materials. |

| Catalyst | Immobilized Palladium (e.g., Pd/C) | Facilitates separation and reuse, minimizing metal leaching. nih.govchemicalbook.com |

| Co-catalyst | Copper(I) salt (optional, can be heterogeneous) | Often used in Sonogashira reactions to enhance efficiency. nih.gov |

| Solvent | Anhydrous, deoxygenated THF or DMF | Common solvents for Sonogashira coupling. |

| Base | Triethylamine or Diisopropylamine | Neutralizes the hydrogen halide byproduct. |

| Temperature | 80-120 °C | Provides sufficient energy for reaction activation. |

| Flow Rate | 0.1-1.0 mL/min | Controls the residence time in the reactor. |

| Pressure | 10-20 bar | To maintain propyne in the liquid phase and prevent solvent boiling. |

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and often improve product yields. chemicalbook.com The synthesis of this compound can be efficiently achieved through a microwave-assisted Sonogashira coupling reaction. researchgate.net This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne (propyne) with an aryl halide (e.g., 2-chloro-5-iodopyridine or 2-chloro-5-bromopyridine). nist.gov

The application of microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate compared to conventional heating methods. researchgate.netnist.gov This technique is particularly advantageous for the Sonogashira coupling, which can sometimes be sluggish under conventional conditions. The use of a suitable palladium catalyst, such as Pd(PPh₃)₂Cl₂, in combination with a copper(I) co-catalyst like CuI, and a base, typically an amine like triethylamine, in a suitable solvent such as DMF or THF, is standard practice. researchgate.net The reaction can often be completed in a matter of minutes under microwave irradiation, as opposed to several hours with conventional heating.

Table 2: Typical Conditions for Microwave-Assisted Sonogashira Coupling

| Parameter | Value/Condition | Purpose |

| Aryl Halide | 2-Chloro-5-iodopyridine | The iodide is more reactive than bromide or chloride. |

| Alkyne | Propyne (gas or condensed) | The coupling partner to form the propargyl group. chemicalbook.com |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction. researchgate.net |

| Copper Co-catalyst | CuI | Facilitates the reaction, often essential in Sonogashira coupling. researchgate.net |

| Base | Triethylamine or Diisopropylethylamine | Scavenges the HI byproduct. |

| Solvent | DMF or THF (anhydrous) | Solubilizes reactants and facilitates microwave energy absorption. |

| Microwave Power | 100-300 W | Provides the energy for rapid heating. |

| Temperature | 100-150 °C | Controlled temperature to ensure reaction completion and minimize side reactions. |

| Reaction Time | 5-30 minutes | Significantly reduced compared to conventional heating. |

Purification and Spectroscopic Characterization Methodologies

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the compound.

Purification of the crude product is typically achieved using chromatographic techniques. Column chromatography is a widely used method for the separation of organic compounds. rsc.org For this compound, silica (B1680970) gel is a common stationary phase. The choice of eluent is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides good separation of the desired product from unreacted starting materials and byproducts is selected. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is often employed, with the ratio adjusted to achieve optimal separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative purposes. uni.lu For analytical HPLC, a reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid like formic acid to improve peak shape. Preparative HPLC can be employed for the purification of larger quantities of the compound to a high degree of purity. uni.lu

Table 3: General Chromatographic Purification Parameters

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | TLC with UV visualization |

| Analytical HPLC | C18 reversed-phase | Acetonitrile/Water with 0.1% Formic Acid | UV at 254 nm |

| Preparative HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV at 254 nm |

In the ¹H NMR spectrum, one would expect to see signals corresponding to the three protons on the pyridine ring and the protons of the propargyl group. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants being influenced by the positions of the chloro and propargyl substituents. The acetylenic proton would likely appear as a triplet around δ 2.0-3.0 ppm, and the methylene (B1212753) protons of the propargyl group would likely appear as a doublet in a similar region.

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. The acetylenic carbons would appear in the region of δ 70-90 ppm, and the methylene carbon would be observed in the aliphatic region.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyridine H-3 | ~7.3-7.5 | ~125-130 |

| Pyridine H-4 | ~7.6-7.8 | ~140-145 |

| Pyridine H-6 | ~8.2-8.4 | ~150-155 |

| -CH₂- | ~3.5-3.7 | ~20-25 |

| -C≡CH | ~2.0-2.2 | ~70-75 (C≡CH) |

| -C≡CH | - | ~80-85 (C≡CH) |

| Pyridine C-2 | - | ~150-155 |

| Pyridine C-5 | - | ~130-135 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆ClN), the expected exact mass can be calculated. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. chemicalbook.com Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak would also be expected, which is characteristic of compounds containing one chlorine atom. Fragmentation patterns would likely involve the loss of the propargyl group or the chlorine atom.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | ~151.02 | Molecular ion peak for the ³⁵Cl isotope. |

| [M+2]⁺ | ~153.02 | Isotopic peak for the ³⁷Cl isotope. |

| [M-Cl]⁺ | ~116.05 | Fragment corresponding to the loss of a chlorine atom. |

| [M-C₃H₃]⁺ | ~112.00 | Fragment corresponding to the loss of the propargyl radical. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and elucidation of molecular structure. For this compound, these techniques would be crucial for confirming the presence of the key alkyne and substituted pyridine moieties.

Although specific experimental spectra for this compound are not available, the characteristic vibrational frequencies for its constituent functional groups can be predicted.

Expected Vibrational Modes:

Alkyne Group (C≡C-H):

≡C-H Stretch: A sharp and intense absorption band is expected in the IR spectrum around 3300 cm⁻¹. This is a highly characteristic peak for a terminal alkyne. In the Raman spectrum, this band would also be present.

C≡C Stretch: A weaker absorption is anticipated in the IR spectrum in the region of 2100-2140 cm⁻¹. Due to the change in polarizability, this stretching mode typically yields a strong, sharp signal in the Raman spectrum, making Raman spectroscopy particularly useful for identifying symmetrically substituted or terminal alkynes.

≡C-H Bend: A strong and broad absorption would be expected in the IR spectrum between 600 and 700 cm⁻¹.

Pyridine Ring:

C-H Aromatic Stretch: These would appear as a group of weaker bands in the 3000-3100 cm⁻¹ region of the IR spectrum.

C=C and C=N Ring Stretching: The pyridine ring would exhibit several characteristic bands in the 1400-1600 cm⁻¹ region. These are typically sharp and of variable intensity in both IR and Raman spectra.

Ring Breathing Modes: A sharp, intense band, characteristic of the pyridine ring, would be expected around 1000 cm⁻¹ in the Raman spectrum.

C-H Bending (Out-of-Plane): These vibrations appear in the 700-900 cm⁻¹ region and are sensitive to the substitution pattern on the ring.

C-Cl Stretch: The vibration associated with the carbon-chlorine bond is expected to appear as a band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

A comprehensive analysis would involve comparing the IR and Raman spectra to identify complementary bands and confirm the successful synthesis of the target molecule. The table below summarizes the expected key vibrational frequencies.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Terminal Alkyne | C≡C Stretch | 2100-2140 | Weak to Medium | Strong, Sharp |

| Terminal Alkyne | ≡C-H Bend | 600-700 | Strong, Broad | Weak |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Medium to Strong | Medium to Strong |

| C-Cl Bond | C-Cl Stretch | 600-800 | Medium to Strong | Medium |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

For this compound, a successful single-crystal XRD analysis would provide invaluable data. It would confirm the molecular geometry, including the planarity of the pyridine ring and the orientation of the propargyl and chloro substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, which is influenced by weak intermolecular forces. For instance, potential C-H···N hydrogen bonds involving the alkyne proton and the pyridine nitrogen of an adjacent molecule could be identified.

As of the latest literature search, a crystal structure for this compound has not been reported. Consequently, no experimental crystallographic data is available. The generation of such data would be contingent upon the successful growth of a high-quality single crystal of the compound, which can be a challenging and unpredictable process.

Should such data become available, it would typically be presented in a table format as shown below, detailing the key parameters of the crystal structure.

Interactive Data Table: Illustrative Crystallographic Data (Hypothetical)

No experimental data is available. The following table is a hypothetical representation of the data that would be obtained from an X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | C₈H₆ClN |

| Formula Weight | 151.60 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z (molecules/unit cell) | Not Available |

| Density (calculated) (g/cm³) | Not Available |

Reactivity and Mechanistic Studies of 2 Chloro 5 Prop 2 Ynyl Pyridine

Reactivity of the Prop-2-ynyl Moiety

Alkyne Functionalization Reactions

Hydration Reactions

The terminal alkyne of 2-Chloro-5-(prop-2-ynyl)pyridine is expected to undergo hydration reactions to form a ketone. This transformation typically proceeds via electrophilic addition in the presence of a catalyst.

Detailed Research Findings:

While direct experimental studies on the hydration of this compound are not prominent in the available literature, the reaction can be expected to follow one of two classical pathways depending on the catalytic system employed:

Markovnikov Hydration: In the presence of mercury(II) salts (like HgSO₄) in aqueous sulfuric acid, the hydration of the terminal alkyne is expected to follow Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. This would yield 2-chloro-5-(2-oxopropyl)pyridine, also known as 2-chloro-5-(acetonyl)pyridine. The mechanism involves the formation of a bridged mercurinium ion intermediate, which is then attacked by water at the more substituted carbon.

Anti-Markovnikov Hydration: While less common for terminal alkynes, anti-Markovnikov hydration to form an aldehyde can be achieved under specific conditions, often involving radical mechanisms or specialized catalysts like ruthenium or gold complexes. However, for a simple terminal alkyne like the one in the title compound, the ketone is the overwhelmingly favored product under standard hydration conditions.

The general transformation is illustrated below:

Figure 1: Expected hydration reaction of this compound.

The following table outlines the expected products and typical conditions for the hydration of terminal alkynes, which are applicable to this compound.

| Catalyst System | Expected Product | Regioselectivity | Typical Conditions |

| HgSO₄ / H₂SO₄, H₂O | 2-Chloro-5-(2-oxopropyl)pyridine | Markovnikov | Aqueous acid, heat |

| AuCl₃ or other Au(I)/Au(III) complexes | 2-Chloro-5-(2-oxopropyl)pyridine | Markovnikov | Various solvents, often milder conditions |

| Ru-based catalysts | 2-Chloro-5-propanal | Anti-Markovnikov | Specific ligands and conditions required |

This table is generated based on the general reactivity of terminal alkynes.

Cycloaddition Reactions

The propargyl group is an excellent substrate for cycloaddition reactions, most notably the azide-alkyne 1,3-dipolar cycloaddition, often referred to as "click chemistry". organic-chemistry.orgmdpi.com This reaction provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazole rings.

Detailed Research Findings:

The reaction of this compound with an organic azide (B81097) (R-N₃) can proceed through two main catalytic pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, utilizing a copper(I) catalyst (often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate) to yield the 1,4-disubstituted triazole isomer with high fidelity. mdpi.com The reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Alternatively, ruthenium catalysts, such as Cp*RuCl complexes, can be used. organic-chemistry.org These catalysts favor the formation of the 1,5-disubstituted triazole isomer.

The general scheme for the CuAAC reaction is shown below:

Figure 2: General scheme for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

The versatility of this reaction allows for the introduction of a wide variety of substituents (R) depending on the azide used. The table below provides hypothetical examples of triazole products that could be synthesized from this compound.

| Azide Reactant | R Group | Expected Triazole Product Name |

| Benzyl azide | Benzyl | 1-Benzyl-4-((2-chloropyridin-5-yl)methyl)-1H-1,2,3-triazole |

| Azidoethane | Ethyl | 4-((2-Chloropyridin-5-yl)methyl)-1-ethyl-1H-1,2,3-triazole |

| Phenyl azide | Phenyl | 4-((2-Chloropyridin-5-yl)methyl)-1-phenyl-1H-1,2,3-triazole |

| 3-Azidopropanoic acid | -CH₂CH₂COOH | 3-(4-((2-Chloropyridin-5-yl)methyl)-1H-1,2,3-triazol-1-yl)propanoic acid |

This table illustrates potential products from the versatile click chemistry reaction.

Reaction Mechanism Elucidation

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions. While no specific mechanistic studies for this compound were found, the pathways for hydration and cycloaddition of terminal alkynes are well-documented.

Investigation of Reaction Pathways

Hydration Reaction Pathway: The acid-catalyzed hydration of the alkyne likely proceeds as follows:

Electrophilic Attack: The alkyne's π-bond attacks a proton (H⁺) from the acid, forming a vinyl cation intermediate. In mercury-catalyzed reactions, the electrophile is the mercuric ion (Hg²⁺), leading to a bridged mercurinium ion.

Nucleophilic Addition: A water molecule acts as a nucleophile, attacking the carbocation (or the bridged intermediate), leading to an oxonium ion.

Deprotonation: A base (water) removes a proton from the oxonium ion to yield a neutral enol intermediate.

Tautomerization: The enol rapidly tautomerizes to the more thermodynamically stable ketone. This process is also acid-catalyzed.

Cycloaddition (CuAAC) Reaction Pathway: The currently accepted mechanism for the CuAAC reaction involves a catalytic cycle with several key steps:

Formation of Copper(I) Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper(I) acetylide intermediate, with the release of a proton.

Coordination: The organic azide coordinates to the copper center.

Cycloaddition: A stepwise process occurs where the azide adds to the copper acetylide, forming a six-membered copper-containing ring intermediate.

Ring Contraction and Product Release: This intermediate rearranges and undergoes ring contraction, leading to the formation of the stable triazole ring and regeneration of the Cu(I) catalyst, which can then enter another cycle.

Transition State Analysis

A theoretical analysis of the transition states provides insight into the energetics and regioselectivity of these reactions.

Hydration Transition State: In the rate-determining step of acid-catalyzed hydration (nucleophilic attack of water on the vinyl cation), the transition state would involve the formation of a new C-O bond. The positive charge would be distributed between the carbon and oxygen atoms. For the mercury-catalyzed reaction, the transition state for the attack of water on the bridged mercurinium ion is thought to have significant carbocationic character at the more substituted carbon, explaining the Markovnikov regioselectivity.

Cycloaddition (CuAAC) Transition State: Computational studies on the CuAAC mechanism suggest that the key step is the addition of the azide to the copper-acetylide. The transition state for this step is complex, involving the simultaneous formation of C-N and C-N bonds. The regioselectivity for the 1,4-isomer is explained by the lower energy of the transition state leading to this product compared to the transition state for the 1,5-isomer. The presence of multiple copper centers in the catalytically active species is also a subject of ongoing research and is believed to play a role in stabilizing the transition state.

The following table summarizes the key features of the proposed transition states for the principal reactions.

| Reaction | Key Step | Transition State Characteristics |

| Hydration (Acid-catalyzed) | Nucleophilic attack by H₂O | Development of a C-O bond; delocalized positive charge. |

| Hydration (Mercury-catalyzed) | Attack of H₂O on mercurinium ion | Asymmetrical structure with significant positive charge on the internal alkyne carbon. |

| CuAAC Cycloaddition | Addition of azide to Cu-acetylide | A multi-center process involving Cu, the two alkyne carbons, and the three azide nitrogens. The geometry favors the formation of the 1,4-disubstituted product. |

This table is a theoretical summary based on established mechanistic principles of alkyne reactions.

Derivatives and Analogues of 2 Chloro 5 Prop 2 Ynyl Pyridine

Pyridine-Based Hybrid Structures

The pyridine (B92270) ring of 2-chloro-5-(prop-2-ynyl)pyridine serves as a key platform for the construction of various hybrid structures, including fused heterocyclic systems and conjugates with other important pharmacophores.

Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives via 2-Chloropyridine (B119429) Precursors

The 2-chloropyridine moiety is a common precursor for the synthesis of fused imidazopyridine systems, which are recognized as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry. sci-hub.sersc.org

Imidazo[1,2-a]pyridines are frequently synthesized from 2-aminopyridines, which can be derived from 2-chloropyridines. A common method involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. organic-chemistry.org Alternatively, a multicomponent approach, the Groebke–Blackburn–Bienaymé reaction, allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.com More recent methods also describe the synthesis of imidazo[1,2-a]pyridines directly from 2-chloropyridines through reaction with 2H-azirines. organic-chemistry.org These strategies can be applied to derivatives of this compound, assuming the prop-2-ynyl group is compatible with the reaction conditions or is introduced at a later stage.

| Precursor | Reagents | Product | Reference |

| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | organic-chemistry.org |

| 2-Aminopyridine | Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyridine | beilstein-journals.orgmdpi.com |

| 2-Chloropyridine | 2H-Azirine | Imidazo[1,2-a]pyridine | organic-chemistry.org |

Imidazo[4,5-b]pyridines , another important class of fused heterocycles, are typically synthesized from 2,3-diaminopyridines. These precursors can be prepared from 2-chloro-3-nitropyridines, which are subsequently reduced. The cyclization to form the imidazole (B134444) ring is often achieved by reacting the diamine with various reagents such as aldehydes, carboxylic acids, or their derivatives. nih.gov A palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles provides a facile route to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.orgnih.gov The synthesis of 2-amino-imidazo[4,5-b]pyridines can be accomplished through C2 halogenation followed by nucleophilic substitution with amines. rsc.org

| Precursor | Reagents | Product | Reference |

| 2,3-Diaminopyridine | Aldehyde/Carboxylic Acid | Imidazo[4,5-b]pyridine | nih.gov |

| 2-Chloro-3-aminopyridine | Primary Amide, Pd catalyst | N1-Substituted Imidazo[4,5-b]pyridine | organic-chemistry.orgnih.gov |

| Imidazo[4,5-b]pyridine | Halogenating agent, Amine | 2-Amino-imidazo[4,5-b]pyridine | rsc.org |

Sulfonamide-Pyridine Conjugates

The synthesis of sulfonamide-pyridine conjugates often involves the reaction of an aminopyridine with a sulfonyl chloride. researchgate.net Therefore, to create a sulfonamide derivative of this compound, a common strategy would be the initial conversion of the starting material into an aminopyridine. The amination of 2-chloropyridines can be challenging but can be achieved through nucleophilic aromatic substitution (SNAr) reactions, sometimes requiring palladium catalysis, especially for less nucleophilic amines. researchgate.net Once the corresponding 2-amino-5-(prop-2-ynyl)pyridine is obtained, it can be readily reacted with a variety of sulfonyl chlorides to yield the desired sulfonamide-pyridine conjugates. researchgate.net

A new series of imidazole[1,2-a]pyridine-sulfonamides has been designed and synthesized from 2-aminopyridine, which was first converted to the corresponding imidazole[1,2-a]pyridine and then reacted with chlorosulfonic acid to produce the sulfonyl chloride derivative. This intermediate was then treated with different amines to generate the final sulfonamide products. imist.ma

| Starting Material | Reaction Sequence | Product | Reference |

| 2-Chloropyridine | 1. Amination 2. Reaction with Sulfonyl Chloride | Pyridine-Sulfonamide Conjugate | researchgate.netresearchgate.net |

| 2-Aminopyridine | 1. Formation of Imidazole[1,2-a]pyridine 2. Chlorosulfonylation 3. Amination | Imidazole[1,2-a]pyridine-sulfonamide | imist.ma |

Flavone-Containing Pyridine Derivatives

Flavone (B191248) and its derivatives are a class of naturally occurring compounds with a wide range of biological activities. The synthesis of hybrid molecules containing both a flavone and a pyridine moiety has attracted considerable interest. nih.govmdpi.comnih.gov These hybrids are often constructed by linking a pre-functionalized flavone with a pyridine derivative.

One common approach involves the use of a linker to connect the two moieties. For instance, flavones with a hydroxyl group can be alkylated with a dihaloalkane, followed by reaction with a suitable pyridine derivative. nih.gov Another strategy is the formation of an amide bond between a flavone bearing a carboxylic acid or an amino group and a correspondingly functionalized pyridine. nih.gov The synthesis of flavone-1,2,3-triazole hybrids has also been reported, where a propargylated flavone undergoes a "click reaction" with a suitable azide (B81097), a strategy that could be adapted for pyridine-containing azides. mdpi.com Given that this compound contains a reactive propargyl group, it could potentially be used in similar click chemistry reactions to form flavone-pyridine hybrids.

| Flavone Precursor | Pyridine Precursor | Linking Strategy | Product | Reference |

| Hydroxyflavone | Halopyridine | Alkylation with linker | Flavone-O-linker-Pyridine | nih.gov |

| Carboxyflavone | Aminopyridine | Amide bond formation | Flavone-CO-NH-Pyridine | nih.gov |

| Propargylated Flavone | Azidopyridine | Click Chemistry | Flavone-triazole-Pyridine | mdpi.com |

Structural Modifications of the Prop-2-ynyl Side Chain

The prop-2-ynyl side chain of this compound is a highly versatile functional group that can be readily transformed into other valuable moieties, such as alkenes and saturated alkyl chains, through various reduction methods.

Alkene Derivatives

The partial reduction of the alkyne functionality in the prop-2-ynyl side chain leads to the formation of alkene derivatives. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst and reaction conditions.

A widely used method for the syn-selective reduction of alkynes to cis-alkenes is catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). This method is known for its high selectivity, leaving other functional groups, such as the chloro-substituted pyridine ring, intact.

Saturated Alkyl Derivatives

Complete reduction of the prop-2-ynyl side chain yields the corresponding saturated alkyl derivative, 2-chloro-5-propylpyridine. This transformation is typically achieved through catalytic hydrogenation over a more active catalyst than that used for partial reduction. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere. This full hydrogenation is a robust and high-yielding reaction for converting alkynes to alkanes.

Heteroatom-Substituted Propargyl Analogues

Extensive searches of scientific literature and chemical databases did not yield specific research findings or detailed examples for heteroatom-substituted propargyl analogues of this compound. This includes analogues where a heteroatom, such as oxygen, sulfur, or nitrogen, is directly incorporated into the propargyl chain attached to the pyridine ring at the 5-position.

While methods for the synthesis of various pyridine derivatives and reactions involving propargyl groups are well-documented, the specific class of compounds requested, namely 2-chloro-5-(3-heteroatom-prop-1-yn-1-yl)pyridines, does not appear to be described in the available literature. General synthetic routes for creating propargyl ethers, thioethers, and amines exist, but their application to this compound or its immediate precursors has not been specifically reported in the searched sources. nih.govnih.govplos.orgrsc.org

Consequently, a data table of such analogues and a summary of their research findings cannot be provided at this time due to the absence of relevant data in the public domain based on the conducted searches. Further research may be necessary to explore the synthesis and properties of these specific compounds.

Applications in Advanced Chemical Research Excluding Prohibited Elements

Precursor in Agrochemical Research and Development

Synthesis of Novel Crop Protection Agents

The terminal alkyne group of 2-Chloro-5-(prop-2-ynyl)pyridine is particularly useful for introducing a wide range of functional groups into the final molecule. This allows researchers to systematically modify the structure to optimize its pesticidal activity, selectivity, and environmental stability. For instance, the alkyne can undergo reactions such as Sonogashira coupling, click chemistry (cycloadditions), and hydration to create diverse derivatives.

Development of Fourth-Generation Pyridine (B92270) Pesticide Intermediates

The pesticide industry is continuously evolving, with a move towards "fourth-generation" pesticides that are characterized by high efficiency, low toxicity to non-target organisms, and good environmental compatibility. agropages.com Pyridine-based pesticides are at the forefront of this development. agropages.com

Intermediates derived from this compound are instrumental in this new wave of agrochemical innovation. Its structural framework is analogous to other key pyridine intermediates like 2-chloro-5-chloromethylpyridine (CCMP), which is fundamental to the production of major neonicotinoid insecticides. pmarketresearch.compatsnap.com By modifying the synthetic pathways using the propargyl group instead of a chloromethyl group, researchers can create novel pyridine intermediates. These new intermediates are then used to build pesticide candidates with improved properties, such as enhanced systemic action in plants, better resistance management profiles, and novel modes of action that can combat pests that have developed resistance to older classes of pesticides.

Synthetic Intermediate in Medicinal Chemistry Research

The pyridine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that frequently appears in approved pharmaceutical drugs and bioactive molecules. nih.gov The unique combination of a reactive chlorine atom and a versatile alkyne handle makes this compound a valuable starting material for synthesizing new compounds with potential therapeutic applications.

Scaffold for Novel Compound Libraries

In modern drug discovery, generating large collections of diverse, yet structurally related, compounds, known as compound libraries, is a key strategy for identifying new drug leads. The structure of this compound is ideally suited for this purpose.

The terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and reliable for linking the pyridine scaffold to a vast array of molecules containing an azide (B81097) group, rapidly generating a library of triazole-containing compounds. Furthermore, the chlorine atom on the pyridine ring can be substituted with various nucleophiles through reactions like the Suzuki or Buchwald-Hartwig couplings. This dual reactivity allows for the creation of extensive and three-dimensionally diverse compound libraries from a single, common core, significantly accelerating the early phases of drug discovery.

Precursor for Bioactive Heterocyclic Systems

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements, are fundamental to medicinal chemistry. researchgate.net this compound serves as an excellent precursor for constructing more complex bioactive heterocyclic systems.

The alkyne group can be used as a linchpin in various cyclization reactions to form new rings fused to or substituted on the pyridine core. For example, it can participate in intramolecular reactions to form bicyclic systems or in multicomponent reactions to build complex heterocyclic structures in a single step. These resulting systems, such as pyrrolopyridines, furopyridines, or other elaborate polycyclic structures, are often explored for their potential to interact with biological targets like enzymes or receptors, which are implicated in a wide range of diseases. pitt.edu

Role in the Synthesis of Specific Research-Phase Pharmaceutical Intermediates

Beyond its general use in creating compound libraries, this compound is utilized in the targeted synthesis of specific pharmaceutical intermediates during the research and development phase. Its defined structure allows for precise, multi-step synthetic routes to create complex molecules designed to interact with a particular biological target.

For example, the propargyl group can be transformed into a variety of other functional groups, such as ketones, substituted alkenes, or saturated alkyl chains, through controlled chemical reactions. The chlorine atom can be replaced with amines, alcohols, or carbon-based substituents. This allows medicinal chemists to systematically build molecules with the exact architecture required for optimal biological activity. These intermediates are crucial in the synthesis of lead compounds for preclinical studies in areas such as oncology, infectious diseases, and neurology, where pyridine-containing molecules have shown significant promise.

Applications in Material Science Research

The unique molecular architecture of this compound, featuring a reactive chloro-substituted pyridine ring and a terminal alkyne group, positions it as a promising, albeit not yet extensively documented, precursor in the field of material science. Its potential lies in its ability to be incorporated into larger molecular structures and polymers, thereby imparting specific chemical and physical properties to the resulting materials.

Precursor for Specialty Chemicals and Advanced Materials

The presence of both a halogenated pyridine and a propargyl group on the same molecule makes this compound a versatile building block for the synthesis of specialty chemicals and advanced materials. The chloro-substituent can be a site for nucleophilic substitution reactions, while the terminal alkyne is a highly reactive functional group for various coupling and polymerization reactions. ontosight.ai

Detailed Research Findings:

While direct research on the use of this compound as a monomer for advanced materials is not widely published, the reactivity of its functional groups is well-established in organic synthesis and polymer chemistry. The propargyl group is particularly valuable for the construction of polymers through several modern polymerization techniques.

One of the most significant applications of terminal alkynes, such as the one present in this compound, is in click chemistry . Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that can be used to form stable triazole linkages. ugent.beacs.org This "click polymerization" allows for the synthesis of linear or cross-linked polymers under mild conditions with high yields and purity. nih.govchemrxiv.org By reacting this compound with a bifunctional or multifunctional azide-containing monomer, a variety of polymers with tailored properties could be synthesized. The resulting pyridine-containing triazole polymers would be expected to exhibit interesting thermal and electronic properties.

Another powerful method for polymerizing alkyne-containing monomers is the Sonogashira coupling reaction . This palladium-copper co-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org In a potential application, this compound could undergo self-polymerization via a Sonogashira-type mechanism, where the chloro-substituent on one monomer reacts with the alkyne of another. More controllably, it could be co-polymerized with other aryl dihalides to create conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential for charge transport. researchgate.net

Furthermore, research on the polymerization of other propargyl-substituted pyridinium (B92312) salts has shown that these monomers can undergo spontaneous polymerization to yield ionic polyacetylenes. researchgate.net These polymers are often soluble in polar solvents and can exhibit interesting photoluminescent properties. While this compound is not a pyridinium salt, its quaternization could open up pathways to similar self-polymerizable systems.

The pyridine moiety itself can impart valuable properties to a polymer, including metal coordination capabilities, altered solubility, and specific thermal stability. ontosight.aimdpi.com Polymers incorporating pyridine units are being explored for applications ranging from catalysis and sensing to the development of functional coatings and membranes. researchgate.netmdpi.comnih.gov

Hypothetical Polymer Properties:

Given the lack of direct experimental data for polymers derived from this compound, the following table presents hypothetical data for a linear polymer synthesized via a head-to-tail Sonogashira coupling mechanism. These values are extrapolated from known properties of similar conjugated pyridine-containing polymers and are for illustrative purposes only.

| Property | Hypothetical Value | Potential Application |

| Molecular Weight (Mw) | 20,000 - 50,000 g/mol | Processable thin films for electronic devices |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Indication of controlled polymerization |

| Glass Transition Temp. (Tg) | 150 - 180 °C | High thermal stability for device operation |

| Decomposition Temp. (Td) | > 350 °C | Robustness for material processing |

| UV-Vis Absorption (λmax) | 350 - 400 nm | Light absorption for photovoltaic applications |

| Photoluminescence (PL) max | 450 - 500 nm (in solution) | Emissive layer in OLEDs |

| Solubility | Soluble in chlorinated solvents (e.g., Chloroform, Dichloromethane) and some polar aprotic solvents (e.g., DMF, DMSO) | Ease of processing and characterization |

It is important to note that the actual properties would be highly dependent on the polymerization method, catalyst system, and reaction conditions employed. The presence of the chlorine atom in the polymer backbone could also influence its electronic properties and provide a site for post-polymerization modification.

Theoretical and Computational Studies on this compound Remain Largely Unexplored

Comprehensive theoretical and computational analyses for the specific chemical compound this compound are not available in the current scientific literature based on search results. While extensive research employing quantum chemical calculations has been conducted on various substituted pyridine derivatives, this particular compound has not been the subject of published theoretical studies.

Detailed computational investigations are prevalent for analogous compounds, offering insights into their electronic structure and properties. These studies frequently utilize methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations to explore molecular geometries, vibrational frequencies, and electronic characteristics.

For instance, studies on related molecules like 2-amino-5-chloropyridine (B124133), 2-chloro-5-nitropyridine, and 2-chloro-5-(chloromethyl)pyridine (B46043) often include:

Density Functional Theory (DFT) Studies: Used to optimize molecular structures and predict spectroscopic data. bohrium.comresearchgate.netresearchgate.net

Hartree-Fock (HF) Calculations: Employed as a foundational ab initio method, often in comparison with DFT results. researchgate.netijesit.com

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within the molecules and their kinetic stability. bohrium.comresearchgate.netijesit.comresearchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis is performed to investigate charge distribution, hyperconjugative interactions, and stabilization energies within the molecules. bohrium.comresearchgate.net

Intermolecular Interaction Studies: Crystal structures of related compounds have been analyzed to understand intermolecular forces, such as hydrogen bonds, that stabilize molecular packing. researchgate.netnih.gov

Despite the availability of such detailed computational work on similar pyridine structures, specific data for the quantum chemical calculations, molecular orbital analysis, and intermolecular interactions of this compound could not be retrieved. Therefore, an article focusing solely on the theoretical and computational aspects of this specific compound cannot be generated at this time.

Theoretical and Computational Studies

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to understand binding modes and to screen virtual libraries of compounds for potential biological activity. The process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding affinity.

While docking studies specifically featuring 2-chloro-5-(prop-2-ynyl)pyridine are not documented, the 2-chloropyridine (B119429) scaffold is a component of various molecules investigated for therapeutic potential. For example, a series of novel 2-chloro-pyridine derivatives were synthesized and docked into the active site of telomerase to explore their potential as antitumor agents. nih.gov In another study, 2-amino-3-chloro-5-trifluoromethyl pyridine (B92270) was evaluated as a potential antitumor agent through docking analysis against the colony-stimulating factor 1 (CSF1) receptor. nih.gov These studies demonstrate that docking simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the pyridine derivative and amino acid residues in the target protein's active site, helping to rationalize the compound's potential biological function. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry, particularly using Density Functional Theory (DFT), is routinely used to predict spectroscopic parameters like NMR chemical shifts and the vibrational frequencies observed in Infrared (IR) and Raman spectra. These theoretical calculations provide a powerful complement to experimental data, aiding in the assignment of spectral peaks to specific molecular motions or atomic environments.

Predicted spectroscopic data for this compound is not present in the surveyed literature. However, numerous studies on related compounds show the reliability of this approach. For molecules like 2-amino-5-chloropyridine (B124133) and 2-chloro-5-nitropyridine, researchers have calculated the harmonic vibrational frequencies using DFT methods. researchgate.netresearchgate.netbohrium.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and systematic errors, and the results typically show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netbohrium.com The potential energy distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode. bohrium.com A similar DFT study on this compound would allow for a detailed assignment of its IR and Raman spectra, including characteristic vibrations of the chloropyridine ring and the C≡C and ≡C-H bonds of the propargyl group.

Table 2: Example Comparison of Experimental and Theoretically Predicted Vibrational Frequencies (cm⁻¹) for a Related Pyridine Derivative.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3075 | 3070 | 3073 | Aromatic C-H Stretch |

| 1595 | 1590 | 1592 | Pyridine Ring Stretch |

| 1250 | 1255 | 1248 | C-Cl Stretch |

| 830 | 835 | 833 | Ring Breathing Mode |

| Note: This table is a hypothetical representation based on data for analogous chloropyridine compounds and is for illustrative purposes only. |

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 2-Chloro-5-(prop-2-ynyl)pyridine

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and improve efficiency. Future research in the synthesis of this compound and its precursors will likely focus on several key areas:

Catalytic Approaches: The development of novel catalytic systems is paramount. Iron-catalyzed cyclization reactions, for instance, offer a more sustainable alternative to traditional methods for pyridine (B92270) ring formation. rsc.org Similarly, employing well-defined, air-stable zinc(II)-catalysts for three-component coupling reactions using alcohols as primary feedstocks presents a greener route. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields. nih.govacs.org Applying this technology to the synthesis of functionalized pyridines can lead to more efficient and environmentally benign processes. nih.govacs.orgresearchgate.net

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are inherently atom-economical and can streamline synthetic sequences. nih.govacs.org Designing MCRs that lead to the formation of the this compound core or its immediate precursors from simple, readily available starting materials is a significant goal.

Renewable Feedstocks: A long-term objective is the production of pyridines from renewable resources. Research into the thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, with ammonia (B1221849) over zeolite catalysts demonstrates a potential pathway towards sustainable pyridine synthesis. rsc.org

The following table summarizes potential sustainable synthetic methods and their advantages:

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Iron-Catalyzed Cyclization | Uses an inexpensive and abundant metal catalyst. rsc.org | Reduced cost and toxicity compared to precious metal catalysts. |

| Microwave-Assisted Synthesis | Shorter reaction times, often higher yields, and cleaner reactions. nih.govacs.org | Increased efficiency and reduced energy consumption. |

| Multicomponent Reactions | Convergent, one-pot synthesis from multiple starting materials. nih.govacs.org | Improved atom economy and simplified purification processes. |

| Glycerol Conversion | Utilizes a renewable feedstock. rsc.org | Reduced reliance on fossil fuels and contributes to a circular economy. |

Chemo- and Regioselective Functionalization Strategies

The presence of both a chloro group and a terminal alkyne in this compound allows for a variety of selective functionalization reactions. Future research will focus on developing highly controlled methods to modify each site independently.

Sonogashira Cross-Coupling: The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org In the case of this compound, the chloro substituent can undergo Sonogashira coupling, while the alkyne can be either protected or used in a subsequent step. nih.govresearchgate.net Research into optimizing catalysts and reaction conditions for the selective coupling at the C2 position is an active area. nih.gov

Click Chemistry: The terminal alkyne group is a prime handle for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction allows for the efficient and specific formation of 1,2,3-triazoles, linking the pyridine core to a wide range of other molecules. nih.govnd.edu The biocompatibility of some click reactions opens up avenues for biological applications.

Cyclotrimerization Reactions: The alkyne functionality can participate in metal-catalyzed cyclotrimerization reactions to form substituted benzene (B151609) rings. Rhodium(I) complexes, for example, have been shown to catalyze the highly regioselective intermolecular cyclotrimerization of terminal alkynes. nih.govresearchgate.net This strategy could be employed to synthesize complex, multi-aryl structures based on the this compound framework.

Exploration of Novel Derivatives and their Academic Utility

The selective functionalization of this compound paves the way for the creation of a diverse library of novel derivatives with potential applications in various scientific fields.

Biologically Active Compounds: Pyridine derivatives are prevalent in pharmaceuticals. researchgate.net Novel compounds derived from this compound could be screened for a range of biological activities, including antibacterial, antifungal, and anticancer properties. tandfonline.comgkyj-aes-20963246.com

Materials Science: The rigid, planar nature of the pyridine ring, combined with the potential for extended conjugation through the alkyne group, makes these derivatives interesting candidates for new organic materials. Applications could include organic light-emitting diodes (OLEDs), sensors, and photoluminescent materials. acs.org

Ligand Design for Catalysis: Functionalized pyridines are widely used as ligands in coordination chemistry and catalysis. biosynce.com The derivatives of this compound could be designed to coordinate with metal centers, leading to new catalysts with unique reactivity and selectivity.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of novel this compound derivatives requires the use of advanced spectroscopic techniques.

Multinuclear and Multidimensional NMR: While standard ¹H and ¹³C NMR are routine, more complex derivatives will benefit from advanced NMR methods. researchgate.net This includes 2D techniques like NOESY to determine through-space correlations and ¹⁵N NMR to probe the electronic environment of the pyridine nitrogen. ipb.pt Zero-field NMR is an emerging technique that can provide detailed information on J-coupling, offering a unique chemical fingerprint. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the unambiguous determination of the elemental composition of newly synthesized compounds. researchgate.net

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. tandfonline.com

The following table highlights some advanced spectroscopic techniques and their utility in characterizing derivatives of this compound:

| Technique | Information Provided | Relevance |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity and spatial relationships between atoms. researchgate.netipb.pt | Unambiguous assignment of complex structures. |

| ¹⁵N NMR | Electronic environment of the nitrogen atom. ipb.pt | Understanding substituent effects on the pyridine ring. |

| Zero-Field NMR | Precise measurement of J-couplings. nih.gov | Provides a unique spectral fingerprint for chemical identification. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure. tandfonline.com | Definitive structural elucidation. |

Synergistic Application of Computational and Experimental Methodologies

The integration of computational chemistry with experimental work provides a powerful approach to understanding and predicting the behavior of molecules.

Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure, reactivity, and spectroscopic properties of pyridine derivatives. tandfonline.comresearchgate.netresearchgate.net These calculations can help rationalize observed reactivity, predict the regioselectivity of reactions, and interpret spectroscopic data. rsc.orgresearchgate.net For example, DFT can be used to calculate HOMO-LUMO energy gaps to understand electronic transitions and reactivity. researchgate.net

Reaction Mechanism Studies: Computational modeling can elucidate reaction mechanisms, providing insights into transition states and intermediates that may be difficult to observe experimentally. nih.govnih.gov This understanding can guide the optimization of reaction conditions and the design of more efficient synthetic routes.

Prediction of Properties: Computational methods can be used to predict various properties of novel derivatives, such as their absorption and emission spectra, and their potential for biological activity through molecular docking studies. tandfonline.comgkyj-aes-20963246.commdpi.comresearchgate.net This pre-screening can help prioritize synthetic targets.

The synergy between computational predictions and experimental validation is a key driver of modern chemical research, enabling a more rational and efficient exploration of the chemical space surrounding this compound. mdpi.comacs.orgbenthamscience.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.